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Compound Name:
4,5,6,7-Tetrahydro-2-

methylthiazolo[5,4-c]pyridine

Cat. No.: B049961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Edoxaban is a direct oral anticoagulant that acts as a factor Xa inhibitor, widely used in the

prevention of stroke and systemic embolism. The synthesis of Edoxaban involves several key

intermediates, among which M2819, chemically known as N-(5-chloropyridin-2-yl)-N'-

((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-

2-carboxamido)cyclohexyl)oxamide, plays a crucial role. This document provides a detailed

protocol for the chemical synthesis of this important intermediate, based on methodologies

described in patent literature. The protocol aims to offer a clear and reproducible guide for

researchers and professionals involved in the development of Edoxaban and related

compounds.

Reaction Scheme
The synthesis of Edoxaban intermediate M2819 typically involves the coupling of two key

fragments: N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-

aminocyclohexyl]oxamide and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic

acid. The reaction is an amide bond formation, often facilitated by a condensing agent.
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This protocol outlines a general procedure for the synthesis of Edoxaban intermediate M2819.

Materials:

N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-

aminocyclohexyl]oxamide (Compound A)

5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Compound B)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Ethyl acetate

Hexanes

Procedure:

Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stirrer and

under an inert atmosphere (e.g., nitrogen or argon), dissolve Compound A (1.0 equivalent)

and Compound B (1.0-1.2 equivalents) in an appropriate anhydrous solvent such as

dichloromethane or N,N-dimethylformamide.

Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.0-

1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
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(EDC.HCl) (1.2-1.5 equivalents).

Base Addition: Add N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2.0-3.0

equivalents) dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The

progress of the reaction should be monitored by a suitable analytical technique such as Thin

Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane and wash

sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the

crude product.

Purification: Purify the crude product by silica gel column chromatography using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Edoxaban

intermediate M2819.

Characterization: Characterize the final product by spectroscopic methods such as 1H NMR,

13C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of

Edoxaban intermediate M2819 as reported in various sources.

Parameter Value Reference

Yield 85-95% Patent Literature

Purity (HPLC) >98% Patent Literature

1H NMR Consistent with structure Spectroscopic Data

Mass Spec (m/z)
[M+H]+ consistent with

calculated mass
Spectroscopic Data
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Experimental Workflow

Reactants & Reagents

Reaction & Purification Final Product
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(N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-

(dimethylcarbamoyl)-2-aminocyclohexyl)oxamide)

Amide Coupling
(Room Temperature, 12-24h)

Compound B
(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]

pyridine-2-carboxylic acid)

EDC.HCl, HOBt

DIEA or TEA

DCM or DMF

Aqueous Work-up
Quenching & Extraction

Column Chromatography
Crude Product

Edoxaban Intermediate M2819Pure Product
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Caption: Synthetic workflow for Edoxaban intermediate M2819.

Safety Precautions
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Handle all chemicals with appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat.

Perform the reaction in a well-ventilated fume hood.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Dispose of chemical waste according to institutional guidelines.

Disclaimer: This protocol is intended for informational purposes only and should be adapted

and optimized by qualified personnel based on their specific laboratory conditions and available

resources. The user assumes all responsibility for the safe handling and execution of this

procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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